molecular formula C28H27N5O4S B2401004 5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 902433-48-1

5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B2401004
CAS No.: 902433-48-1
M. Wt: 529.62
InChI Key: ZADFNTQYVHGMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by:

  • A triazolo[1,5-c]quinazoline core, which is a fused heterocyclic system known for diverse biological activities.
  • Substituents at position 5: [(4-tert-butylphenyl)methyl]sulfanyl group, contributing to lipophilicity and steric bulk .
  • Methoxy groups at positions 8 and 9, enhancing solubility and electronic effects.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-28(2,3)19-10-6-17(7-11-19)16-38-27-29-22-15-24(37-5)23(36-4)14-21(22)26-30-25(31-32(26)27)18-8-12-20(13-9-18)33(34)35/h6-15H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADFNTQYVHGMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-nitroaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinazoline and triazole compounds possess notable antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens including Escherichia coli and Candida albicans .
  • Anticancer Potential : Quinazoline derivatives are often investigated for their anticancer activities. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : Some triazole compounds are known to inhibit key enzymes such as cholinesterases, which are significant in neurodegenerative diseases. Investigating the enzyme inhibition profile of this compound could reveal therapeutic potential in treating conditions like Alzheimer's disease .

Pharmaceutical Development

The synthesis of this compound can lead to the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Agricultural Chemistry

Given its antimicrobial properties, it could be explored as a potential fungicide or bactericide in agricultural applications. The effectiveness against plant pathogens could be evaluated through field trials .

Material Science

The unique chemical structure may allow this compound to be used in the development of advanced materials with specific electronic or optical properties. Research into its polymerization could yield new materials for electronics or coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar quinazoline derivatives revealed that modifications in the side chains significantly influenced antimicrobial activity. The tested compounds showed varying degrees of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that further exploration of the sulfanyl group in this compound could lead to enhanced efficacy .

Case Study 2: Anticancer Activity

Research involving a closely related triazole derivative indicated that it exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This finding warrants further investigation into the anticancer potential of the target compound .

Mechanism of Action

The mechanism of action of 5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression .

Comparison with Similar Compounds

Structural Similarities and Differences

The following triazoloquinazoline analogues share the core scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties
Compound A (Target) 4-Nitrophenyl [(4-tert-Butylphenyl)methyl]sulfanyl C₃₃H₃₃N₅O₄S 620.72 g/mol High lipophilicity (tert-butyl), Electron-withdrawing (NO₂)
5-{[4-(tert-Butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline () Ethyl [(4-tert-Butylphenyl)methyl]sulfanyl C₂₄H₂₈N₄O₂S 436.57 g/mol Reduced steric bulk (ethyl), Moderate lipophilicity
2-Ethyl-8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline () Ethyl [(4-Methylphenyl)methyl]sulfanyl C₂₁H₂₂N₄O₂S 394.49 g/mol Lower molecular weight, Increased solubility (methyl)
2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide () 4-Nitrophenyl Acetamide-linked sulfanyl C₂₅H₂₇N₅O₅S 517.59 g/mol Polar acetamide group, Enhanced hydrogen bonding
5-((4-tert-Butylbenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline () Methyl [(4-tert-Butylphenyl)methyl]sulfanyl C₂₄H₂₆N₄O₂S 434.56 g/mol Compact substituent (methyl), Higher metabolic stability

Impact of Substituents on Bioactivity and Binding

  • Ethyl or methyl substituents () reduce steric hindrance, possibly improving binding to shallower pockets but sacrificing affinity .
  • Position 5 (R⁵): The [(4-tert-butylphenyl)methyl]sulfanyl group in Compound A increases lipophilicity, favoring membrane permeability and target engagement in hydrophobic environments .
  • Methoxy Groups (Positions 8 and 9) :

    • These groups are conserved across analogues, suggesting their critical role in solubility and π-stacking interactions with aromatic residues in targets .

Computational and Experimental Insights

  • Molecular Similarity Metrics: Compounds with ≥70% Tanimoto coefficient similarity (e.g., ) are hypothesized to share bioactivity profiles. Compound A’s nitro and tert-butyl groups may cluster it separately from ethyl/methyl analogues, as even minor structural changes significantly alter docking affinities . Hierarchical clustering based on bioactivity () suggests that Compound A’s unique substituents could correlate with distinct modes of action compared to simpler analogues .
  • Synthetic Considerations :

    • The nitro group in Compound A likely requires electrophilic aromatic substitution or nitro-precursor strategies during synthesis, increasing complexity compared to alkyl-substituted derivatives () .

Biological Activity

The compound 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline family known for diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound is characterized by:

  • A triazoloquinazoline core.
  • Substituents including a tert-butylphenyl group and a nitrophenyl moiety.
  • Methoxy groups that enhance solubility and biological activity.

Anticancer Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties . The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (lung carcinoma)8.107Induces apoptosis through caspase activation
MCF7 (breast carcinoma)10.0Inhibits ERK1/2 signaling pathway
Jurkat (T-cell leukemia)12.5Disrupts cell cycle progression

In vitro studies using the MTT assay demonstrated that this compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells such as fibroblasts and hepatocytes .

The mechanisms underlying the anticancer activity of this compound include:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in tumor growth and proliferation. For instance, it inhibits ERK1/2 signaling pathways crucial for cell cycle regulation .
  • Induction of Apoptosis : Activation of caspases 3, 8, and 9 has been observed, indicating that the compound prompts programmed cell death in cancer cells .

Receptor Interactions

Triazoloquinazolines have also been studied for their interactions with various receptors. Notably:

  • Adenosine A3 Receptor Antagonism : Some derivatives exhibit antagonistic activity at the human A3 adenosine receptor, which is implicated in various pathophysiological processes including cancer .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study demonstrated that substituents like the nitrophenyl group significantly enhance the binding affinity to target proteins involved in cancer progression .
  • Another investigation into its antioxidant properties revealed that derivatives with specific substitutions exhibited superior radical scavenging activities compared to standard antioxidants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.